

X-ray Crystallography of 1-Cyclopropylpropan-1-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1-Cyclopropylpropan-1-ol*

Cat. No.: *B185106*

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A comprehensive comparison of the solid-state structures of **1-cyclopropylpropan-1-ol** derivatives remains a challenge due to the limited availability of public X-ray crystallography data for this specific class of compounds. Despite the recognized importance of the cyclopropyl moiety in medicinal chemistry for its unique conformational and metabolic properties, detailed structural studies on simple derivatives of **1-cyclopropylpropan-1-ol** are not readily found in open-access literature or structural databases.

The cyclopropyl group, a three-membered carbocycle, imparts significant and desirable characteristics to drug candidates. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile. These advantages have led to the incorporation of the cyclopropyl motif into numerous preclinical and clinical drug molecules.

While extensive research highlights the synthetic accessibility and biomedical relevance of cyclopropane-containing compounds, our comprehensive search for publicly available single-crystal X-ray diffraction data for derivatives of **1-cyclopropylpropan-1-ol** did not yield specific structural reports. This includes searches of chemical and crystallographic databases for compounds where the **1-cyclopropylpropan-1-ol** core is substituted with various functional groups.

For researchers and drug development professionals, direct experimental data from X-ray crystallography is invaluable. It provides precise information on bond lengths, bond angles,

torsional angles, and intermolecular interactions in the solid state. This data is crucial for understanding structure-activity relationships (SAR), designing new analogues with improved properties, and for computational modeling studies.

General Experimental Protocol for X-ray Crystallography

Should crystallographic data for **1-cyclopropylpropan-1-ol** derivatives become available, the experimental process would likely follow a standard procedure. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of such a compound.

1. **Synthesis and Purification:** A derivative of **1-cyclopropylpropan-1-ol** would first be synthesized, likely through the reaction of a cyclopropyl Grignard reagent with an appropriate aldehyde or ketone, followed by functional group modifications. The resulting compound would be purified to a high degree (>98%) using techniques such as column chromatography, distillation, or recrystallization. The purity is critical for obtaining high-quality single crystals.

2. **Crystallization:** Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:

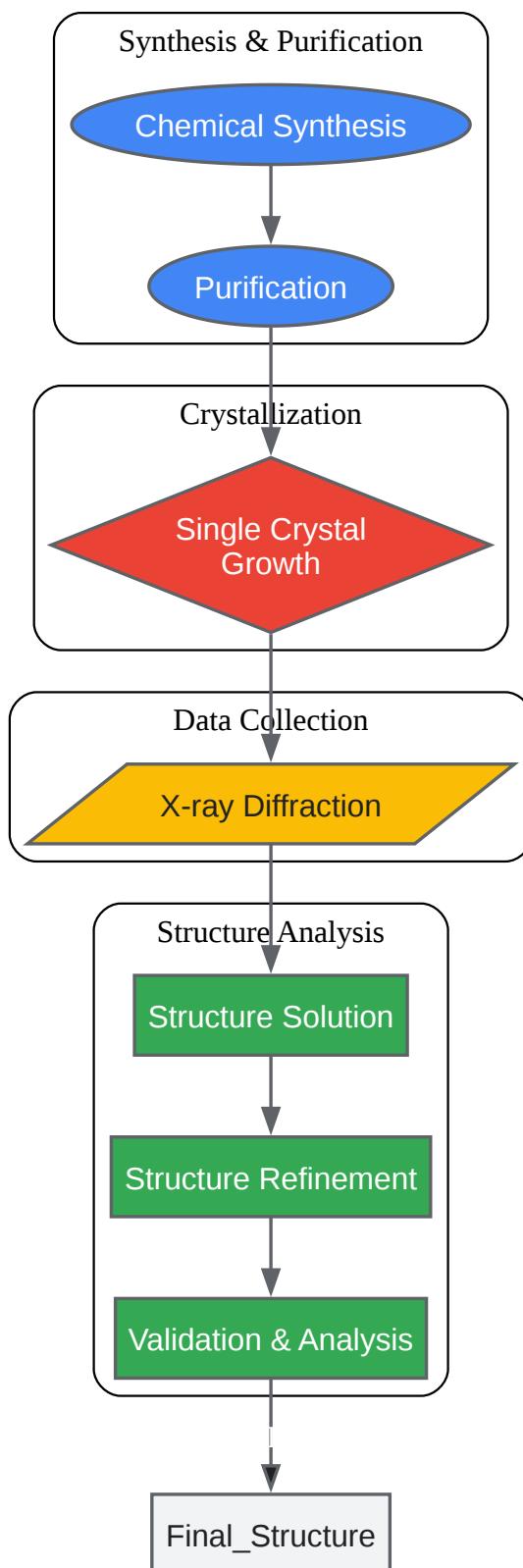
- **Slow Evaporation:** A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
- **Cooling:** A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

3. **X-ray Diffraction Data Collection:** A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides the detailed three-dimensional arrangement of the atoms in the crystal.

Logical Workflow for X-ray Crystallography

The general workflow from a synthesized compound to a refined crystal structure is illustrated in the diagram below.

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